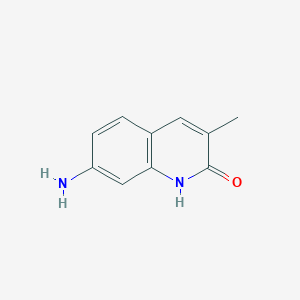

2(1H)-Quinolinone, 7-amino-3-methyl-

Descripción

Historical Context and Discovery

The historical development of 2(1H)-Quinolinone, 7-amino-3-methyl- is intrinsically linked to the broader discovery and evolution of quinolone compounds that began in the early 1960s. The quinolone class of compounds originated from an unexpected discovery during the synthesis of antimalarial agents, specifically during the production of chloroquine. The first quinolone antibiotic, nalidixic acid, was discovered as an impurity in the chemical manufacture of chloroquine, demonstrating antibacterial activity against Gram-negative bacteria, though its potency and antimicrobial spectrum were initially limited for therapeutic applications.

George Lesher and his colleagues at Sterling Drug were instrumental in the early development of quinolone chemistry. As part of their systematic study in the late 1950s aimed at identifying by-products of chloroquine synthesis, Lesher isolated and characterized 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. This by-product exhibited modest antibacterial properties and served as the lead structure for designing and synthesizing additional analogs, including the 1,8-naphthyridine analog nalidixic acid. The work of Lesher established the foundation for understanding the structural requirements necessary for biological activity within the quinolone framework.

Parallel developments occurred at Imperial Chemical Industries, where Walter Hepworth and his collaborators were investigating quinolone structures during the same period. Hepworth was listed as co-inventor on several antibacterial quinolone patents published in the late 1950s, particularly focusing on 6-nitro-3-carboxy substituted quinolones. The systematic exploration of different substitution patterns during this era laid the groundwork for understanding how modifications to the quinolone core structure could influence biological and chemical properties.

The evolution from these early discoveries to more specialized derivatives like 2(1H)-Quinolinone, 7-amino-3-methyl- represents the maturation of quinolone chemistry as researchers began exploring diverse substitution patterns beyond the initial focus on antimicrobial applications. The development of synthetic methodologies for quinolinone derivatives has continued to advance, with researchers developing new approaches based on varying strategies that originate from different perspectives on bond disconnections.

Propiedades

IUPAC Name |

7-amino-3-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-4-7-2-3-8(11)5-9(7)12-10(6)13/h2-5H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDVJVAYVZATQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2)N)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 7-amino-3-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures . Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base .

Industrial Production Methods

Industrial production of 2(1H)-Quinolinone, 7-amino-3-methyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2(1H)-Quinolinone, 7-amino-3-methyl- undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The amino and methyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Exhibits antibacterial, antiviral, and anticancer activities.

Medicine: Potential therapeutic agent for the treatment of various diseases due to its biological activities.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2(1H)-Quinolinone, 7-amino-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, interfere with DNA replication, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparación Con Compuestos Similares

Key Research Findings

Substituent Position Matters: Amino groups at the 7-position (vs.

Methyl vs. Phenyl : Methyl groups improve solubility, while phenyl groups enhance steric interactions but reduce bioavailability .

Halogenation : Bromine or chlorine at the 6-position increases electrophilicity, useful in anticancer agents .

Actividad Biológica

Overview

2(1H)-Quinolinone, 7-amino-3-methyl- is a heterocyclic compound belonging to the quinolinone family. It features a quinoline core with an amino group at the 7th position and a methyl group at the 3rd position. This unique substitution pattern influences its biological activities, making it a subject of extensive research for potential therapeutic applications.

The compound is known to undergo various chemical reactions, including:

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : It can be reduced to yield corresponding amines.

- Substitution : The amino and methyl groups can participate in substitution reactions with electrophiles.

Common reagents used in these reactions include potassium permanganate and sodium borohydride, among others.

The biological activity of 2(1H)-Quinolinone, 7-amino-3-methyl- is attributed to its interaction with specific molecular targets. It has been shown to inhibit certain enzymes, interfere with DNA replication, and induce apoptosis in cancer cells. The precise molecular pathways involved depend on the specific biological activity being studied.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, derivatives of quinolinone have shown significant antiproliferative effects in various cancer cell lines:

- MDA-MB-231 (breast cancer) : Compounds displayed varying degrees of growth inhibition.

- PC-3 (prostate cancer) : Notably sensitive to certain derivatives, with some compounds reducing cell viability by up to 56% at a concentration of 15 µM .

Table 1: Growth Inhibition in Cancer Cell Lines

| Compound | Cell Line | Concentration (µM) | % Viability |

|---|---|---|---|

| 3a | MDA-MB-231 | 15 | 70 |

| 4e | PC-3 | 15 | 56 |

| 4g | MRC-5 (control) | 15 | 79 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have indicated that various quinolinone derivatives possess antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria. For example, some derivatives demonstrated minimal inhibitory concentrations (MICs) as low as 0.0195 mg/mL against E. coli .

Table 2: Antimicrobial Activity of Quinolinone Derivatives

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| A | E. coli | 0.0195 |

| B | S. aureus | 0.0048 |

| C | C. albicans | 0.039 |

Study on Carbonic Anhydrase Inhibition

A study highlighted the inhibitory effects of similar quinolinone compounds on carbonic anhydrases (CAs), specifically noting that certain derivatives effectively inhibited specific isoforms (e.g., hCA VII) while showing weaker inhibition on others like hCA II . This specificity suggests potential therapeutic applications in conditions where CA activity is dysregulated.

Antitrypanosomal Activity

Another investigation focused on the synthesis of new amide derivatives bearing a quinoline moiety, which were evaluated for their antitrypanosomal activities. These compounds showed promising results against Trypanosoma brucei, indicating their potential use in treating diseases such as sleeping sickness .

Q & A

Q. What are the established synthetic methodologies for 7-amino-3-methyl-2(1H)-quinolinone, and how can reaction yields be optimized?

The synthesis of 7-amino-3-methyl-2(1H)-quinolinone often involves cyclization of substituted aniline precursors with α,β-unsaturated ketones or via Vilsmeier-Haack formylation/acetylation reactions. For example, MSCL-DMF/DMAC reagents have been employed to introduce carbonyl groups at position 3 in quinoline derivatives . Optimization includes controlling reaction temperature (80–120°C) and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and characterization by ¹H/¹³C NMR and HPLC (C18 column, UV detection at 254 nm) ensures ≥95% purity .

Q. How can the structural and electronic properties of 7-amino-3-methyl-2(1H)-quinolinone be characterized experimentally?

Key techniques include:

- X-ray crystallography to resolve the planar quinolinone ring and confirm substituent positions.

- UV-Vis spectroscopy (λmax ~300–350 nm) to study π→π* transitions in the conjugated system.

- Mass spectrometry (ESI-MS) for molecular weight verification (theoretical m/z: 188.1 for C₁₀H₁₀N₂O).

- FT-IR to identify N-H stretching (3200–3400 cm⁻¹) and carbonyl vibrations (1650–1680 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of 7-amino-3-methyl-2(1H)-quinolinone derivatives?

Discrepancies in bioactivity (e.g., neuroleptic vs. anti-inflammatory effects) may arise from stereochemical variations or impurities in synthesized batches. To address this:

- Perform stereoselective synthesis (e.g., chiral catalysts for asymmetric alkylation at position 3) .

- Validate purity using HPLC-MS and compare results across multiple assays (e.g., in vitro enzyme inhibition vs. cell-based models).

- Conduct molecular docking to assess binding affinities to target receptors (e.g., dopamine D₂ or PI3Kδ) .

Q. How can regioselective functionalization of 7-amino-3-methyl-2(1H)-quinolinone be achieved for SAR studies?

Regioselective modification at position 7 (amino group) or position 4 (via electrophilic substitution) is critical. Methods include:

Q. What analytical approaches distinguish tautomeric forms of 7-amino-3-methyl-2(1H)-quinolinone in solution?

The compound may exhibit keto-enol tautomerism. Techniques to resolve this include:

- ¹H NMR titration in DMSO-d₆/CDCl₃ to observe proton shifts indicative of tautomeric equilibrium.

- Variable-temperature NMR to track coalescence of signals (e.g., NH protons).

- DFT calculations (B3LYP/6-31G*) to predict dominant tautomers based on solvent polarity .

Methodological Challenges

Q. How can researchers mitigate decomposition of 7-amino-3-methyl-2(1H)-quinolinone under acidic/basic conditions?

Stability studies show degradation via hydrolysis of the lactam ring. Recommendations:

- Use buffered solutions (pH 6–8) during biological assays.

- Store compounds under inert atmosphere (N₂/Ar) at –20°C.

- Avoid prolonged exposure to strong acids/bases during synthesis .

Q. What computational tools predict the photophysical properties of 7-amino-3-methyl-2(1H)-quinolinone for optoelectronic applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.